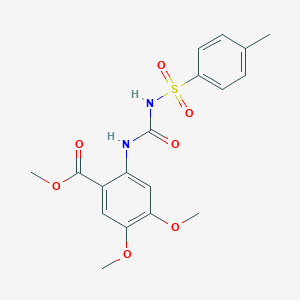
9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic molecule with a unique structure that includes a benzodioxole ring, multiple methyl groups, and a hexahydroacridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multiple steps, starting with the preparation of the benzodioxole ring and the hexahydroacridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with various biological targets are explored to understand its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may induce apoptosis in cancer cells by disrupting microtubule assembly .
Comparación Con Compuestos Similares
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: A compound with a similar benzodioxole ring structure but different core and functional groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with a benzodioxole ring and indole core, studied for their anticancer properties.
Uniqueness
9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: is unique due to its hexahydroacridine core and multiple methyl groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C30H31NO4 |
|---|---|
Peso molecular |
469.6g/mol |
Nombre IUPAC |
9-(1,3-benzodioxol-5-yl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C30H31NO4/c1-29(2)13-20-27(22(32)15-29)26(18-10-11-24-25(12-18)35-17-34-24)28-21(14-30(3,4)16-23(28)33)31(20)19-8-6-5-7-9-19/h5-12,26H,13-17H2,1-4H3 |
Clave InChI |
YUTJVRSFDAGNNZ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2C4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC6=C(C=C5)OCO6)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C3=C(N2C4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC6=C(C=C5)OCO6)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methoxy-4,4-dimethyl-2-(2-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430553.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B430556.png)
![(1Z)-4,4,6-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE](/img/structure/B430557.png)
![10-(3-hydroxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B430558.png)
![4,5-DIETHYL 2-{1-[2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETYL]-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B430561.png)
![N-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B430562.png)
![N-[(5-chloro-2-phenoxyphenyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B430563.png)
![N-[(4-chloro-2-methylphenyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B430565.png)
![N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide](/img/structure/B430567.png)

![N-(3,4-dichlorophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B430578.png)
![N-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B430580.png)
![11-[4-(dimethylamino)phenyl]-N-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B430582.png)
![5-acetyl-9-(4-dimethylaminophenyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B430583.png)
